molecular formula C14H12N2O2S B1621582 Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate CAS No. 289651-81-6

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate

Cat. No. B1621582
M. Wt: 272.32 g/mol
InChI Key: KEXSQRQUXNOTTA-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate” likely contains a pyrrole ring, a benzothiazole ring, and an ethyl carboxylate group . Pyrrole is a five-membered aromatic heterocycle, like benzene, but it has one nitrogen atom at one of the positions in the ring . Benzothiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and benzothiazole rings in separate steps, followed by the introduction of the ethyl carboxylate group . The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole and benzothiazole rings, which are aromatic and thus contribute to the compound’s stability . The ethyl carboxylate group would likely be attached to one of these rings .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the carboxylate group could participate in various reactions typical of esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylate group and the nonpolar aromatic rings . Its melting and boiling points would depend on the strength of the intermolecular forces in the substance .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and the conditions under which it is handled . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its potential uses in medicine, materials science, or other fields . Further studies could also explore its synthesis, reactions, and physical and chemical properties .

properties

IUPAC Name

ethyl 2-pyrrol-1-yl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-13(17)10-5-6-11-12(9-10)19-14(15-11)16-7-3-4-8-16/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXSQRQUXNOTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381985
Record name Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate

CAS RN

289651-81-6
Record name Ethyl 2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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